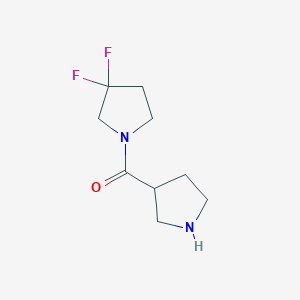

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Description

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a fluorinated diketone derivative featuring two fused pyrrolidine rings, one substituted with two fluorine atoms at the 3-position. It has been studied extensively as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. Pharmacokinetic studies in rats, dogs, and humans demonstrate its moderate metabolic stability, with primary pathways involving oxidation and conjugation . Its fluorine substituents are hypothesized to enhance metabolic resistance and modulate receptor binding .

Propriétés

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-9(11)2-4-13(6-9)8(14)7-1-3-12-5-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPHOZBRWBMRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is the enzyme Dipeptidyl Peptidase IV. This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion.

Mode of Action

This compound acts as an inhibitor of Dipeptidyl Peptidase IV. By inhibiting this enzyme, it increases the levels of incretin hormones, leading to enhanced insulin secretion and thus better control of blood glucose levels.

Biochemical Pathways

The major route of metabolism of this compound is due to hydroxylation at the 5′ position of the pyrimidine ring. Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring. Phase II metabolic pathways include carbamoyl glucuronidation, glucosidation on the pyrrolidine nitrogen, and conjugation with creatinine.

Pharmacokinetics

After oral administration, absorption of this compound is rapid in all species, with maximal plasma concentrations achieved within 1 hour. The majority of the administered dose is detected in the urine of dogs and humans and in the feces of rats. The compound is eliminated by both metabolism and renal clearance.

Analyse Biochimique

Biochemical Properties

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. The compound binds to the active site of DPP-IV, inhibiting its activity and thereby influencing glucose homeostasis. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-IV, which leads to increased levels of incretin hormones. This, in turn, improves glucose uptake and utilization in peripheral tissues. The compound also affects cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity and preventing the degradation of incretin hormones. This inhibition leads to prolonged incretin activity, enhancing insulin secretion and glucose regulation. Additionally, the compound undergoes metabolism by cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological effects.

Activité Biologique

(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrrolidine ring substituted with difluoromethyl groups and an amide functional group, which is critical for its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 366.4089 g/mol |

| Chemical Formula | C17H24F2N6O |

| CAS Number | 869490-23-3 |

| IUPAC Name | 2-{4-[(3S,5S)-5-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidin-3-yl]piperazin-1-yl}pyrimidine |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to act as an agonist for certain G protein-coupled receptors (GPCRs), particularly the cannabinoid receptor type 2 (CB2) which plays a role in the modulation of immune responses and pain perception .

Pharmacological Effects

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties through its action on the CB2 receptor, which may help in conditions like chronic pain and autoimmune diseases.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative disorders.

- Metabolic Regulation : Preliminary research indicates involvement in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Properties

In a controlled study examining the effects of this compound on inflammation in murine models, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Study 2: Neuroprotection

Research conducted on neuronal cell lines revealed that treatment with this compound led to a reduction in oxidative stress markers and enhanced cell viability under neurotoxic conditions. This positions it as a candidate for further development in neuroprotective therapies .

Applications De Recherche Scientifique

1.1. CB2 Receptor Agonism

One of the notable applications of this compound is its potential as a CB2 receptor agonist . Research indicates that derivatives containing the difluoropyrrolidine moiety exhibit significant activity at the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation .

1.2. Antidiabetic Properties

The compound has been studied for its antidiabetic properties. For instance, derivatives similar to (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone have shown efficacy in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models . This positions it as a candidate for further development in managing conditions like Type 2 diabetes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrrolidine rings and the introduction of fluorine substituents. The synthetic pathway often includes:

- Formation of Pyrrolidine Rings : Utilizing starting materials such as pyrrolidine and various carbonyl compounds.

- Fluorination : Employing selective fluorination techniques to introduce fluorine atoms at specific positions on the pyrrolidine structure.

3.1. Case Study on Pain Management

A study investigated the use of this compound in models of inflammatory pain. The results demonstrated that administration of the compound led to a significant reduction in pain scores compared to control groups, suggesting its potential utility in pain management therapies .

3.2. Diabetes Research

In another case study focusing on diabetes, researchers explored the effects of the compound on glucose metabolism in diabetic rats. The findings indicated that treatment with this compound improved glycemic control and enhanced insulin signaling pathways . These results support further exploration into its mechanisms and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Metabolic Stability

Fluorination significantly impacts metabolic pathways. Teneligliptin, a non-fluorinated DPP-4 inhibitor, degrades under basic/thermal conditions to form products like TENE-D1 and TENE-D2 via piperazine ring cleavage . In contrast, (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone’s fluorinated pyrrolidine ring resists such degradation, as evidenced by its stable plasma concentrations in preclinical studies . This aligns with , where fluorinated analogs of CP-93,393 showed reduced pyrimidine ring cleavage due to steric and electronic effects .

Thermal and Physical Stability

The difluoropyrrolidine group may enhance thermal stability via similar intermolecular interactions, though its lower density (1.675 g·cm<sup>−3</sup> in related crystals) compared to non-fluorinated analogs suggests looser packing .

Stereochemical and Conformational Effects

The compound’s two chiral centers (2S,4S configuration in ) are critical for DPP-4 binding. Analogs with altered stereochemistry, such as (3R,5R)-difluoropyrrolidine derivatives, show reduced potency due to mismatched receptor interactions . Similarly, pyrrole-derived cannabinoids () exhibit lower CB1 receptor affinity than indole analogs, underscoring the importance of heterocycle geometry .

Data Table: Key Properties of this compound and Analogs

Méthodes De Préparation

Synthesis of 3,3-Difluoropyrrolidine

- The 3,3-difluoropyrrolidine ring is commonly synthesized via fluorination of pyrrolidine derivatives.

- Typical fluorination reagents include diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Selectfluor.

- Alternative approaches involve nucleophilic substitution on activated pyrrolidine precursors bearing leaving groups at the 3-position.

- Reaction conditions are optimized to achieve selective difluorination at the 3-position without ring degradation.

Preparation of Pyrrolidin-3-yl Carbonyl Precursors

- The pyrrolidin-3-yl moiety can be introduced via pyrrolidine-3-carboxylic acid or its activated derivatives (acid chlorides, esters).

- Activation is often performed using reagents such as thionyl chloride (SOCl2) to form acid chlorides or carbodiimides (e.g., EDC, DCC) for amide bond formation.

- Protecting groups may be employed on the pyrrolidine nitrogen to avoid side reactions during coupling.

Formation of this compound

- The key step is the coupling of 3,3-difluoropyrrolidine with the activated pyrrolidin-3-yl carbonyl compound.

- Typical reaction conditions involve nucleophilic attack of the pyrrolidine nitrogen on the acid chloride or activated ester to form the amide bond.

- Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.

- Base additives like triethylamine (TEA) or pyridine neutralize generated HCl.

- Reaction temperature is usually maintained at 0°C to room temperature to control reaction rates and minimize side products.

- Purification is achieved by chromatography or recrystallization.

Representative Synthetic Route (Hypothetical Example)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Synthesis of 3,3-difluoropyrrolidine | Pyrrolidine precursor + DAST or Selectfluor, solvent (e.g., DCM), 0°C to RT | Selective difluorination at 3-position |

| 2. Preparation of pyrrolidin-3-yl acid chloride | Pyrrolidine-3-carboxylic acid + SOCl2, reflux | Formation of acid chloride intermediate |

| 3. Coupling reaction | 3,3-difluoropyrrolidine + pyrrolidin-3-yl acid chloride + TEA, DCM, 0°C to RT | Formation of this compound |

| 4. Purification | Silica gel chromatography or recrystallization | Isolation of pure product |

Analytical and Characterization Techniques

- NMR Spectroscopy (1H, 13C, 19F) : To confirm the presence of fluorine atoms and the integrity of the pyrrolidine rings.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- Infrared Spectroscopy (IR) : To identify characteristic carbonyl (C=O) stretching vibrations.

- Elemental Analysis : To confirm compound composition.

- These methods ensure the structural identity and purity of the synthesized compound.

Research Findings and Notes on Preparation

- The difluorination step is critical and requires careful control to avoid over-fluorination or ring opening.

- Coupling efficiency depends on the activation of the pyrrolidin-3-yl carboxylic acid and the nucleophilicity of the difluoropyrrolidine nitrogen.

- Continuous flow synthesis techniques have been explored for related compounds to improve yield and scalability.

- The presence of fluorine atoms enhances metabolic stability, which is relevant for pharmaceutical applications, but also influences synthetic route optimization due to electronic effects.

Comparative Table of Preparation Parameters for Related Compounds

Q & A

Q. Q1. What are the key synthetic routes for (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone?

Methodological Answer: The synthesis typically involves two primary steps:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives using fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro substituents at the 3-position .

Methanone Linkage : Coupling the fluorinated pyrrolidine with a pyrrolidin-3-yl precursor via nucleophilic acyl substitution, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Key Considerations : Monitor fluorination efficiency using NMR and confirm coupling success via LC-MS.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- and NMR : Resolve diastereotopic protons and confirm fluorine placement (e.g., shifts between -180 to -200 ppm for CF groups) .

- IR Spectroscopy : Identify carbonyl stretching (~1680–1720 cm) and N-H bending (if present) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHFNO; MW 218.21 g/mol) .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yield during the methanone coupling step?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to stabilize transition states .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-fluorination) .

Data-Driven Approach : Perform a Design of Experiments (DoE) to assess interactions between solvent, temperature, and catalyst loading.

Q. Q4. What strategies resolve low diastereoselectivity during pyrrolidine fluorination?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to enforce desired configurations .

- Computational Modeling : Use DFT calculations to predict fluorination transition states and adjust substituent electronics .

- Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers post-synthesis .

Biological Activity and Mechanism

Q. Q5. What biological targets are hypothesized for this compound?

Methodological Answer: The compound’s fluorinated pyrrolidine and methanone motifs suggest activity against:

- Enzymes : Serine hydrolases (e.g., FAAH) or kinases, where fluorine enhances binding via electrostatic interactions .

- GPCRs : Dopamine or serotonin receptors, leveraging pyrrolidine’s conformational rigidity .

Experimental Design : Screen against target panels using fluorescence polarization or SPR assays.

Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog Synthesis : Modify the pyrrolidine ring (e.g., replace F with Cl or CH) and assess potency shifts .

- Pharmacophore Mapping : Align analogs in 3D space (e.g., Schrodinger Phase) to identify critical substituents .

- In Vivo Profiling : Compare pharmacokinetics (e.g., AUC, ) in rodent models to correlate structural changes with bioavailability .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address discrepancies in reported enzyme inhibition data?

Methodological Answer:

- Assay Standardization : Replicate conditions (e.g., buffer pH, ATP concentration) from conflicting studies .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay performance .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

Q. Q8. Why might NMR spectra of synthesized batches show unexpected splitting patterns?

Methodological Answer:

- Diastereomer Formation : Check for unintended stereocenters during fluorination (e.g., via - HOESY NMR) .

- Solvent Artifacts : Ensure deuterated solvents are dry; residual HO can broaden peaks .

- Dynamic Processes : Variable-temperature NMR (e.g., -40°C to 25°C) to detect conformational exchange .

Comparative Analysis with Analogs

Q. Q9. How does fluorination at the 3-position impact stability compared to non-fluorinated analogs?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to compare decomposition temperatures (fluorinated analogs typically show 20–30°C higher stability) .

- Metabolic Stability : Incubate with liver microsomes; CF groups reduce CYP450-mediated oxidation .

Data Table :

| Analog | Decomposition Temp (°C) | Microsomal (min) |

|---|---|---|

| Non-fluorinated | 145 | 12 |

| 3,3-Difluoro | 172 | 45 |

Q. Q10. What distinguishes this compound’s reactivity from piperidine-containing analogs?

Methodological Answer:

- Ring Strain : Pyrrolidine’s 5-membered ring increases susceptibility to nucleophilic attack vs. piperidine’s 6-membered ring .

- Electron-Withdrawing Effects : CF groups reduce basicity of the adjacent nitrogen, altering reaction kinetics in SNAr or Michael additions .

Experimental Validation : Compare pKa values (e.g., via potentiometric titration) and reaction rates in model transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.